COC(=O)[C@H]1C[C@H]1C(=O)OC
. This indicates that it is a cyclopropane derivative with two carboxylate groups attached to the cyclopropane ring.
Dimethyl cis-1,2-cyclopropanedicarboxylate is sourced from chemical suppliers such as Thermo Scientific and has been cataloged under the CAS number 826-34-6. It is often used in organic synthesis and research due to its reactivity and structural properties. The compound is part of the broader category of dicarboxylate esters, which are significant in organic chemistry for their utility in forming more complex molecules.
The synthesis of dimethyl cis-1,2-cyclopropanedicarboxylate typically involves the esterification of cyclopropane-1,2-dicarboxylic acid with methanol. This reaction can be catalyzed by acid catalysts to enhance the rate of esterification. Key parameters for this synthesis include:
The reaction mechanism involves the nucleophilic attack of the alcohol (methanol) on the carbonyl carbon of the dicarboxylic acid, leading to the formation of an ester bond and the release of water.
The molecular structure of dimethyl cis-1,2-cyclopropanedicarboxylate features a cyclopropane ring with two carboxylate groups attached to it. The stereochemistry is significant; the "cis" configuration indicates that both carboxylate groups are on the same side of the cyclopropane ring.
Dimethyl cis-1,2-cyclopropanedicarboxylate can participate in various chemical reactions typical for esters:
These reactions are crucial for its application in organic synthesis and material science.
The mechanism of action for dimethyl cis-1,2-cyclopropanedicarboxylate primarily revolves around its reactivity as an electrophile due to the presence of electron-withdrawing carbonyl groups. In reactions such as nucleophilic substitution or hydrolysis:
This mechanism underpins many synthetic pathways involving this compound.
Dimethyl cis-1,2-cyclopropanedicarboxylate exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Melting Point | 34°C to 38°C |
Boiling Point | 112°C (at 18 mmHg) |
Density | 1.1500 g/mL |
Flash Point | 73°C |
Solubility | Insoluble in water; soluble in organic solvents |
Refractive Index | 1.4445 to 1.4465 |
These properties indicate that it is a liquid at room temperature with moderate volatility and reactivity typical for esters.
Dimethyl cis-1,2-cyclopropanedicarboxylate has several scientific applications:
Its unique structural characteristics make it valuable in various fields including pharmaceuticals, materials science, and organic chemistry research.
CAS No.: 7158-70-5
CAS No.: 54992-23-3
CAS No.: 134029-48-4
CAS No.: